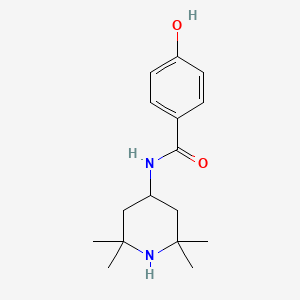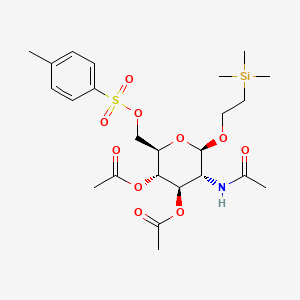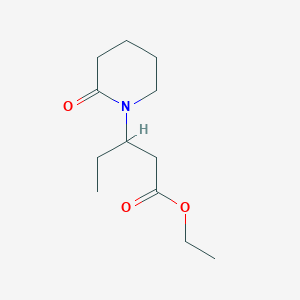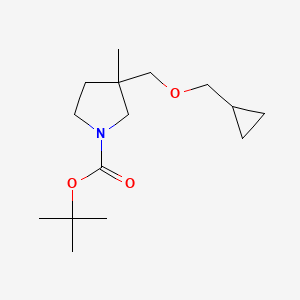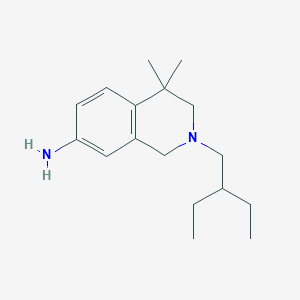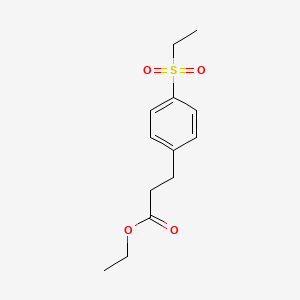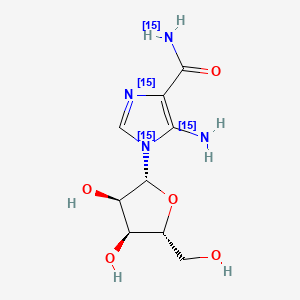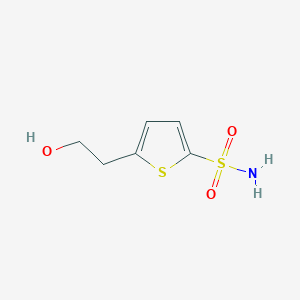
5-(2-Hydroxyethyl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Hydroxyethyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene-based sulfonamides. Thiophene derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. Sulfonamides, on the other hand, are a crucial class of drugs known for their antibacterial, antiviral, anticancer, and other pharmacological properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 5-(2-Hydroxyethyl)thiophene-2-sulfonamide, can be achieved through various methods. One common approach is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods for producing this compound may vary, but they generally follow the principles of green chemistry to minimize environmental impact and maximize efficiency.
化学反応の分析
Types of Reactions
5-(2-Hydroxyethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions of thiophene derivatives include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfonic acids, while reduction may produce thiophene-based alcohols or amines.
科学的研究の応用
作用機序
The mechanism of action of 5-(2-Hydroxyethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. The compound inhibits these enzymes by binding to their active sites, thereby preventing the conversion of carbon dioxide to bicarbonate and protons . This inhibition can lead to various physiological effects, depending on the specific enzyme isoform targeted.
類似化合物との比較
Similar Compounds
Similar compounds to 5-(2-Hydroxyethyl)thiophene-2-sulfonamide include other thiophene-based sulfonamides, such as 5-(2-thienylthio)thiophene-2-sulfonamide and 5-(aminomethyl)thiophene-2-sulfonamide .
Uniqueness
What sets this compound apart from other similar compounds is its specific structural features, such as the hydroxyethyl group, which may contribute to its unique biological activity and potential therapeutic applications. The presence of the hydroxyethyl group can influence the compound’s solubility, reactivity, and interaction with molecular targets.
特性
分子式 |
C6H9NO3S2 |
|---|---|
分子量 |
207.3 g/mol |
IUPAC名 |
5-(2-hydroxyethyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C6H9NO3S2/c7-12(9,10)6-2-1-5(11-6)3-4-8/h1-2,8H,3-4H2,(H2,7,9,10) |
InChIキー |
QRLOJSZXDVWJQK-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=C1)S(=O)(=O)N)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(5-Amino-1,3,4-oxadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile](/img/structure/B13866662.png)
![1-Oxa-8-azaspiro[4.5]decan-3-ylmethanamine](/img/structure/B13866664.png)
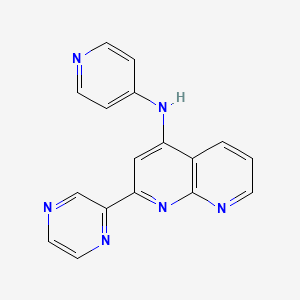
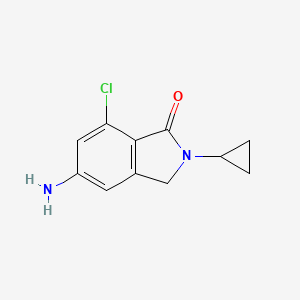
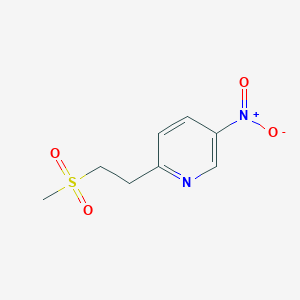
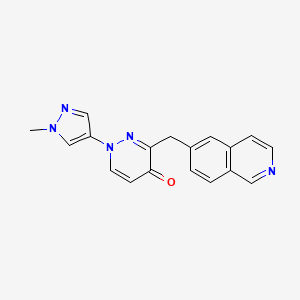
![N-[1-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propan-2-yl]acetamide](/img/structure/B13866683.png)
